N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide
Description
N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide is a chemical compound that features an imidazole ring substituted with cyano groups at the 4 and 5 positions, linked to an ethanesulfonamide moiety
Properties
IUPAC Name |
N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-2-17(15,16)13-3-4-14-7-12-8(5-10)9(14)6-11/h7,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBCMFXVENNWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=NC(=C1C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by the addition of the ethanesulfonamide group under suitable reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the cyano groups or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide has several scientific research applications:
Biology: The compound’s ability to participate in various chemical reactions makes it useful in biochemical studies and the development of novel biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a potential pharmacological agent.
Mechanism of Action
The mechanism of action of N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring and cyano groups play a crucial role in its reactivity and ability to form stable complexes with various biomolecules. The compound’s effects are mediated through its ability to participate in chemical reactions that modify the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyanoimidazole: A precursor in the synthesis of N-[2-(4,5-dicyanoimidazol-1-yl)ethyl]ethanesulfonamide, used in similar applications.
1-Methylimidazole: Another imidazole derivative with different substituents, used in various chemical and biological applications.
Tetrazole: Often used as an alternative activator in oligonucleotide synthesis, similar to 4,5-dicyanoimidazole.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to act as an activator in oligonucleotide synthesis and its potential therapeutic applications set it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
